![molecular formula C13H17FN2O4S B5727905 2-fluoro-N,N-dimethyl-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B5727905.png)
2-fluoro-N,N-dimethyl-5-(4-morpholinylsulfonyl)benzamide
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Overview
Description
2-fluoro-N,N-dimethyl-5-(4-morpholinylsulfonyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as F 169 or F169 and is a member of the sulfonamide family of compounds. F169 has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of F169 is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. F169 has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. F169 has also been shown to inhibit the activity of beta-secretase, which is involved in the formation of beta-amyloid peptides in Alzheimer's disease.
Biochemical and Physiological Effects:
F169 has been shown to have various biochemical and physiological effects. In cancer cells, F169 has been shown to induce apoptosis and cell cycle arrest by inhibiting the activity of carbonic anhydrase IX. F169 has also been shown to inhibit the aggregation of beta-amyloid peptides in Alzheimer's disease, which may prevent the formation of amyloid plaques. In addition, F169 has been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2.
Advantages and Limitations for Lab Experiments
F169 has several advantages for lab experiments, including its high potency and selectivity for its target enzymes and proteins. F169 is also relatively easy to synthesize and purify, making it readily available for research. However, F169 has some limitations, including its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on F169. One potential direction is the development of novel sulfonamide-based compounds using F169 as a scaffold. Another direction is the investigation of F169's potential applications in other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to fully understand the mechanism of action of F169 and its potential side effects.
Synthesis Methods
The synthesis of F169 involves the reaction of 2-fluoro-5-nitrobenzamide with N,N-dimethylmorpholine and sulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine or pyridine and a solvent such as dichloromethane or ethyl acetate. The resulting product is then purified using column chromatography to obtain pure F169.
Scientific Research Applications
F169 has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and medicinal chemistry. In cancer research, F169 has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. F169 has also been shown to have potential applications in the treatment of Alzheimer's disease due to its ability to inhibit the aggregation of beta-amyloid peptides. In medicinal chemistry, F169 has been used as a scaffold for the development of novel sulfonamide-based compounds with potential therapeutic applications.
properties
IUPAC Name |
2-fluoro-N,N-dimethyl-5-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O4S/c1-15(2)13(17)11-9-10(3-4-12(11)14)21(18,19)16-5-7-20-8-6-16/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSRAFKVLPALHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N,N-dimethyl-5-morpholin-4-ylsulfonylbenzamide |
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